
4-Vinylbenzyl bromide
Vue d'ensemble
Description
4-Vinylbenzyl bromide, also known as benzene, 1-(bromomethyl)-4-ethenyl-, is an organic compound with the molecular formula C9H9Br. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form various derivatives, making it useful in multiple scientific and industrial applications .
Applications De Recherche Scientifique
4-Vinylbenzyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty polymers and resins for coatings, adhesives, and sealants
Safety and Hazards
When handling 4-Vinylbenzyl bromide, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .
Orientations Futures
4-Vinylbenzyl bromide and its derivatives have potential applications in various fields. For instance, it has been used in the synthesis of carbazole-based compounds, which are attractive due to their important photochemical and thermal stability and good hole-transport ability . These compounds have potential applications in photodynamic therapy, an emerging non-invasive cancer treatment .
Mécanisme D'action
Target of Action
4-Vinylbenzyl bromide is a chemical compound used in organic synthesis as an intermediate . The primary targets of this compound are the reactants in the synthesis process. It interacts with these reactants to form new compounds with specific structures and functions .
Mode of Action
The mode of action of this compound involves its interaction with other reactants in a chemical reaction. As an intermediate, it participates in the reaction and gets transformed into another compound. The bromide ion in the compound is a good leaving group, which makes it reactive and allows it to participate in various organic reactions .
Biochemical Pathways
As an intermediate in organic synthesis, this compound is involved in the biochemical pathways of the synthesis process. The exact pathways depend on the specific reactions that the compound is used in. It can participate in various types of reactions, leading to the formation of a wide range of products .
Result of Action
The result of the action of this compound is the formation of new compounds with specific structures and functions. These new compounds are the end products of the organic synthesis reactions in which this compound is used as an intermediate .
Analyse Biochimique
Biochemical Properties
4-Vinylbenzyl bromide has been used in the enzymatic modification of 5′-capped RNA, providing a platform for photoclick and inverse electron-demand Diels–Alder reaction . The 4-vinylbenzyl group can be enzymatically transferred to the 5′-cap typical of eukaryotic mRNAs . This modification allows for the labeling of mRNA using the inverse electron-demand Diels–Alder reaction .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in mRNA labeling. The modification of the 5′-cap of eukaryotic mRNAs with a 4-vinylbenzyl group can influence cell function by enabling the detection of endogenous mRNA . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the enzymatic transfer of a 4-vinylbenzyl group to the 5′-cap of eukaryotic mRNAs . This modification allows for the labeling of mRNA using the inverse electron-demand Diels–Alder reaction . This reaction does not work with an enzymatically transferred allyl group .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily observed through its role in mRNA labeling. Over time, the 4-vinylbenzyl-modified 5′-cap can be converted in a photoclick reaction generating a “turn-on” fluorophore . This two-step approach works in eukaryotic cell lysate .
Metabolic Pathways
Its role in the enzymatic modification of 5′-capped RNA suggests that it may interact with enzymes involved in RNA processing .
Subcellular Localization
Its role in the enzymatic modification of 5′-capped RNA suggests that it may be localized to areas of the cell where RNA processing occurs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Vinylbenzyl bromide can be synthesized through the bromination of 4-vinylbenzyl chloride. The process involves adding 4-vinylbenzyl chloride to a stirring suspension of lithium bromide in anhydrous tetrahydrofuran (THF) at room temperature. The reaction proceeds under these conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves similar bromination reactions but on a larger scale. The use of stabilizers such as tert-butylcatechol (TBC) is common to prevent polymerization during storage and handling .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Vinylbenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Polymerization: The vinyl group allows for polymerization reactions, forming polymers with various applications.
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under radical conditions to initiate polymerization.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is used for the oxidation of the benzylic position.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Polymers: Various polymers with different properties based on the polymerization conditions.
Oxidation Products: Benzoic acid derivatives.
Comparaison Avec Des Composés Similaires
4-Methylbenzyl bromide: Similar structure but with a methyl group instead of a vinyl group.
4-Chlorobenzyl bromide: Contains a chlorine atom instead of a vinyl group.
4-Trifluoromethylbenzyl bromide: Contains a trifluoromethyl group instead of a vinyl group.
Uniqueness: 4-Vinylbenzyl bromide is unique due to the presence of both a reactive benzylic bromide and a polymerizable vinyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-(bromomethyl)-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPQLJUADNBKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348714 | |
| Record name | 4-vinylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-25-7 | |
| Record name | 4-vinylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Vinylbenzyl bromide contribute to the properties of polymers?
A: this compound is a key monomer used in the synthesis of photocrosslinkable copolymers. [, ] The bromine atom in this compound acts as a photoreactive site. Upon UV irradiation, the carbon-bromine bond undergoes homolytic cleavage, generating reactive radicals. [] These radicals can then initiate crosslinking reactions between polymer chains, leading to the formation of a three-dimensional network structure. This crosslinking significantly alters the physical properties of the resulting polymer, enhancing its mechanical strength, thermal stability, and solvent resistance.
Q2: How does the reactivity of this compound compare to similar compounds containing selenium or sulfur?
A: Research indicates that this compound exhibits significantly higher reactivity compared to analogous compounds like 4-vinylbenzyl selenocyanate (VBSe) and 4-vinylbenzyl thiocyanate (VBT). [] This difference in reactivity stems from the varying abilities of the corresponding radicals (bromine, selenocyanato, thiocyanato) to abstract hydrogen atoms. Bromine radicals, generated from this compound, demonstrate a much higher hydrogen abstraction efficiency compared to selenocyanato and thiocyanato radicals. This higher reactivity translates to a more efficient crosslinking process in polymers containing this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



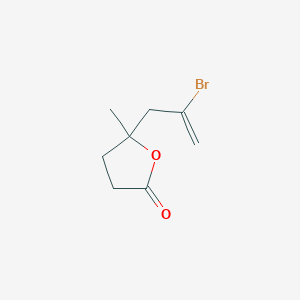

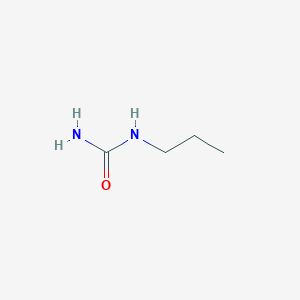
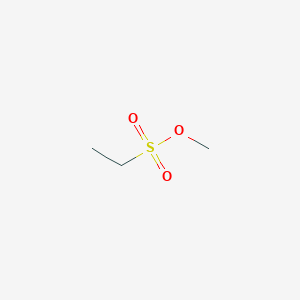


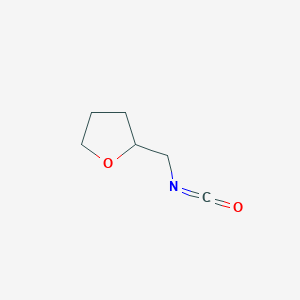

![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)
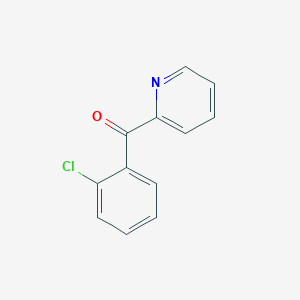
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
